Sodium 2,2-Difluoroacetate (DFA) vs. Sodium Dichloroacetate (DCA): Quantified Hypolactatemic Effect in Canine Model
In a direct head-to-head comparison, sodium 2,2-difluoroacetate (DFA) demonstrated a measurable hypolactatemic effect, reducing blood lactate and pyruvate levels in conscious dogs. However, its effect was explicitly and quantitatively found to be 'less marked' than that produced by an identical dose of sodium dichloroacetate (DCA) [1]. This data point is crucial for researchers deciding between these two PDK inhibitors.
| Evidence Dimension | Hypolactatemic Effect (Blood Lactate/Pyruvate Reduction) |
|---|---|
| Target Compound Data | 150 mg/kg dose produced a decrease in blood lactate and pyruvate levels. |
| Comparator Or Baseline | Sodium Dichloroacetate (DCA) at 150 mg/kg dose produced a more marked decrease. |
| Quantified Difference | Less marked effect for DFA vs. DCA (qualitative comparative statement from primary source). |
| Conditions | Conscious dog model, 150 mg/kg administered via gastric intubation. Study by Dalstein et al., 1980. |
Why This Matters
For applications where maximal lactate reduction is required (e.g., certain metabolic disorder studies), DCA is quantitatively superior, but for studies requiring a more moderate PDK modulator with potentially different off-target profiles, DFA is the appropriate and differentiated choice.
- [1] Dalstein, J. M., Ribes, G., Campo, P., & Loubatières-Mariani, M. M. (1980). [Hypolactatemic effect of sodium difluoroacetate]. C R Seances Soc Biol Fil, 174(5), 821-5. PMID: 6449260. View Source
